molecular formula C7H11F2NO2 B1475421 2-(3,3-Difluoropiperidin-1-yl)acetic acid CAS No. 1240018-55-6

2-(3,3-Difluoropiperidin-1-yl)acetic acid

Cat. No.: B1475421
CAS No.: 1240018-55-6
M. Wt: 179.16 g/mol
InChI Key: NPCZGFDNELOHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropiperidin-1-yl)acetic acid is an organic building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a piperidine ring with two geminal fluoride atoms at the 3-position, a modification known to enhance the potency and metabolic stability of pharmaceutical candidates. The acetic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to easily conjugate the 3,3-difluoropiperidine moiety to various molecular scaffolds. The 3,3-difluoropiperidine structure is a key pharmacophore in developing Active Pharmaceutical Ingredients (APIs). Research demonstrates its significant role in improving inhibitory performance; for instance, it has been shown to dramatically increase the potency of an apelin receptor agonist, reducing the effective concentration (EC50) from 162 nM to 6.5 nM . Furthermore, this building block has been utilized to create compounds with enhanced selectivity, such as for estrogen-positive breast cancer, achieving 1600-fold selectivity . Beyond its therapeutic applications, the 3,3-difluoropiperidine group can serve as a practical 19F NMR probe, enabling reaction monitoring and analysis without the need for deuterated solvents . This product is intended for research applications as a key intermediate in the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-1-3-10(5-7)4-6(11)12/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCZGFDNELOHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with two fluorine atoms and an acetic acid group. This structural modification enhances its chemical reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Chemistry

  • Synthesis of Complex Molecules : 2-(3,3-Difluoropiperidin-1-yl)acetic acid is utilized as an intermediate in the synthesis of various complex organic molecules. Its fluorinated nature allows for unique reactivity patterns that can be exploited in chemical synthesis.

Biology

  • Biological Activity : The compound has been studied for its potential biological effects, including enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets is enhanced by the presence of fluorine atoms, which can increase binding affinity to enzymes or receptors.

Medicine

  • Therapeutic Potential : In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit antiviral and anticancer activities, making it a candidate for further drug development.

Industry

  • Material Development : The compound is also explored in the development of new materials and chemical processes. Its unique properties make it suitable for use in specialty chemicals that require specific characteristics.

Case Study 1: Antiviral Activity

Research has indicated that compounds similar to this compound demonstrate antiviral properties against various viruses. In vitro studies have shown effectiveness against viral entry mechanisms, suggesting potential applications in antiviral drug development.

Case Study 2: Enzyme Inhibition

Studies have focused on the inhibition of specific enzymes by this compound. For example, its interaction with proteases has been documented, indicating that it could serve as a lead compound for designing enzyme inhibitors relevant to disease pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3,3-Difluoropiperidin-1-yl)acetic acid with key analogs:

Compound Name Substituents/Modifications Molecular Formula Key Properties
2-(Piperidin-1-yl)acetic acid Non-fluorinated piperidine C₇H₁₁NO₂ Higher pKa (~4.5–5.0), increased water solubility, lower metabolic stability
This compound 3,3-Difluoro substitution on piperidine C₇H₉F₂NO₂ Lower pKa (~3.8–4.2 due to -I effect of F), enhanced lipophilicity (logP ~1.2)
2-[2-oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 2219408-90-7) Ketone + trifluoromethyl groups C₈H₁₀F₃NO₃ Increased hydrogen bonding (ketone), high lipophilicity (logP ~2.0)
2-(Pyridin-3-yl)acetic acid Aromatic pyridine ring C₇H₇NO₂ pKa ~3.5, planar structure, moderate solubility in polar solvents

Key Observations :

  • Ring Rigidity : The difluoro substitution restricts piperidine ring flexibility, which may influence binding affinity in biological targets compared to more flexible analogs like 2-(piperidin-1-yl)acetic acid .
  • Comparative Lipophilicity : Fluorination increases logP values, suggesting better absorption in lipid-rich environments compared to pyridine-based derivatives .

Preparation Methods

Organolithium-Mediated Fluorinated Acetic Acid Synthesis (Analogous Method)

A closely related industrial preparation method for difluorophenyl acetic acid derivatives, which can be adapted for the piperidine analog, involves the following steps:

Step Description Conditions Yield / Purity
1 Generation of organolithium intermediate by reaction of fluorinated aromatic or heterocyclic precursor with n-Butyl Lithium at low temperature (-65 to -78 °C) Solvent: THF or methyl tertiary butyl ether; Molar ratio 1:1.05:1.05 (substrate:n-BuLi:ester) Intermediate formed in high yield
2 Reaction of organolithium species with oxalate esters (e.g., oxalic acid diethyl ester) to form difluoro acetophenone acetoacetic esters Low temperature (-70 °C), inert atmosphere (N2) ~90% yield of intermediate ester
3 Alkaline reduction of ester intermediate with hydrazine hydrate under reflux (85–95 °C) Followed by acidification (pH 1) to precipitate product 60–85% yield of crude acid
4 Crystallization and purification Recrystallization from methanol/water >99% purity (HPLC)

This method, described in a patent for 2,3-difluorophenylacetic acid, emphasizes mild reaction conditions, high purity, and suitability for industrial scale-up, which can be adapted for piperidine derivatives by starting with appropriate fluorinated piperidine substrates.

Fluorination of Piperidine Precursors

  • Introduction of the 3,3-difluoro substituent on the piperidine ring can be achieved via electrophilic fluorination or difluorocarbene insertion methods.
  • Common fluorinating agents include Selectfluor, DAST (diethylaminosulfur trifluoride), or specialized difluorocarbene precursors.
  • The fluorination step is typically performed on protected piperidine intermediates to avoid side reactions.

N-Alkylation with Acetic Acid Derivatives

  • The nitrogen atom of 3,3-difluoropiperidine is alkylated with haloacetic acid derivatives (e.g., chloroacetic acid or esters) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO).
  • The reaction proceeds via nucleophilic substitution to form the acetic acid side chain.

Alternative Metal-Free and Continuous-Flow Methods

Recent advances in sustainable synthesis suggest the feasibility of metal-free, continuous-flow processes for related acetic acid derivatives, improving atom economy and selectivity. While these methods have been demonstrated for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, similar approaches could be adapted for fluorinated piperidine acetic acids, enhancing efficiency and safety.

Summary Table of Key Preparation Parameters

Preparation Step Reagents / Conditions Temperature Reaction Time Yield (%) Notes
Organolithium formation 3,3-Difluoropiperidine or fluorinated precursor + n-BuLi -65 to -78 °C 2 h High Requires inert atmosphere
Reaction with oxalate ester Oxalic acid diethyl ester or analog -70 °C 2 h ~90 Forms ester intermediate
Reduction Hydrazine hydrate + 50% KOH 85–95 °C reflux 16 h 60–85 Alkaline reduction
Acidification & crystallization HCl to pH 1, recrystallization Room temp 1–2 h >99 purity Final purification

Research Findings and Practical Considerations

  • The organolithium approach offers high selectivity and purity but requires stringent temperature control and anhydrous conditions.
  • Hydrazine hydrate reduction is efficient but must be carefully controlled due to its reactivity and toxicity.
  • Crystallization from methanol/water is effective for obtaining high-purity product.
  • Adaptation of continuous-flow and metal-free methods could further improve sustainability and scalability.
  • The choice of solvent (THF preferred) and molar ratios critically influence yield and purity.
  • Industrial processes emphasize cost-effectiveness, simplicity, and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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